N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide
Overview
Description
N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide is a chemical compound with the molecular formula C7H6Cl2N2O It is known for its unique structure, which includes a pyridyl ring substituted with chlorine and a trichloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide typically involves the reaction of 2-chloro-3-pyridine with trichloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chloro-3-pyridine+trichloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the trichloroacetamide group can be substituted by nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: The pyridyl ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce partially dechlorinated compounds.
Scientific Research Applications
N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chloro-3-pyridyl)-2-chloroacetamide
- N1-(2-chloro-3-pyridyl)-2,2-dichloroacetamide
Uniqueness
N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide is unique due to its trichloroacetamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from similar compounds with fewer chlorine atoms.
Properties
IUPAC Name |
2,2,2-trichloro-N-(2-chloropyridin-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4N2O/c8-5-4(2-1-3-12-5)13-6(14)7(9,10)11/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFJMEXHKQUQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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